Tetramethyl 6'-[(2-chlorophenoxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(2-chlorophenoxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(2-chlorophenoxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the spiro compound: This involves the reaction of a quinoline derivative with a dithiole compound under specific conditions to form the spiro structure.
Esterification: The final step involves the esterification of the carboxyl groups to form the tetramethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(2-chlorophenoxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxyacetyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Tetramethyl 6’-[(2-chlorophenoxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Mechanism of Action
The mechanism by which Tetramethyl 6’-[(2-chlorophenoxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 6’-[(2-chlorophenoxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: shares similarities with other spiro compounds and quinoline derivatives.
Spiro[1,3-dithiole-2,1’-quinoline] derivatives: These compounds have similar spiro structures and may exhibit comparable chemical reactivity and applications.
Quinoline-based esters: These compounds share the quinoline core and ester functional groups, making them structurally related.
Uniqueness
The uniqueness of Tetramethyl 6’-[(2-chlorophenoxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of functional groups and the spiro structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and reactivity.
Properties
Molecular Formula |
C33H30ClNO10S3 |
---|---|
Molecular Weight |
732.2 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(2-chlorophenoxy)acetyl]-5',5',8'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H30ClNO10S3/c1-16-12-13-17-19(14-16)35(21(36)15-45-20-11-9-8-10-18(20)34)32(2,3)27-22(17)33(23(28(37)41-4)24(46-27)29(38)42-5)47-25(30(39)43-6)26(48-33)31(40)44-7/h8-14H,15H2,1-7H3 |
InChI Key |
BGWZLWILFGPDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)COC4=CC=CC=C4Cl)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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